Polymer Chemistry: Bis(4-chloro-2-nitrophenyl) Disulfide could serve as a monomer in the synthesis of polysulfides []. These polymers possess unique properties such as good thermal stability, chemical resistance, and potential for redox activity. The presence of the chloro and nitro substituents could further modify the polymer's properties, potentially enhancing its solubility or thermal stability.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2